1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 342386-78-1
VCID: VC3766109
InChI: InChI=1S/C10H8Cl2O2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)
SMILES: C1CC1(C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Molecular Formula: C10H8Cl2O2
Molecular Weight: 231.07 g/mol

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid

CAS No.: 342386-78-1

Cat. No.: VC3766109

Molecular Formula: C10H8Cl2O2

Molecular Weight: 231.07 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid - 342386-78-1

Specification

CAS No. 342386-78-1
Molecular Formula C10H8Cl2O2
Molecular Weight 231.07 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C10H8Cl2O2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)
Standard InChI Key VNBCEUVYNYCYBW-UHFFFAOYSA-N
SMILES C1CC1(C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Canonical SMILES C1CC1(C2=CC(=C(C=C2)Cl)Cl)C(=O)O

Introduction

Chemical Identity and Structure

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid is a white to off-white crystalline solid identified by the CAS numbers 342386-78-1 and 57642-07-6 . The compound features a three-membered cyclopropane ring with a carboxylic acid group and a 3,4-dichlorophenyl substituent attached to the same carbon atom. The IUPAC name of this compound is 1-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid .

Basic Chemical Information

The following table summarizes the key chemical identifiers and properties of the compound:

ParameterValue
CAS Number342386-78-1, 57642-07-6
IUPAC Name1-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid
Molecular FormulaC₁₀H₈Cl₂O₂
Molecular Weight231.07 g/mol
MFCDMFCD00461541

The molecular structure consists of a cyclopropane ring with a carboxylic acid group (-COOH) and a 3,4-dichlorophenyl group attached to the same carbon atom, creating a quaternary carbon center.

Physicochemical Properties

The compound demonstrates several important physicochemical properties that contribute to its utility in chemical synthesis:

PropertyValue
LogP3.45
Heavy atoms count14
Rotatable bond count2
Number of rings2
Carbon bond saturation (Fsp3)0.3
Polar surface area (Å)37
Hydrogen bond acceptors2
Hydrogen bond donors1

The LogP value of 3.45 indicates moderate lipophilicity, suggesting the compound has reasonable membrane permeability . The relatively small polar surface area of 37 Ų and the presence of both hydrogen bond donors and acceptors contribute to its potential interaction with biological systems .

Synthesis and Preparation

The synthesis of 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid typically involves complex organic reactions requiring precise control of reaction conditions to achieve high purity and yield.

Stereochemistry Considerations

For similar compounds such as 2,2-dichloro-3-(substituted phenyl)cyclopropanecarboxylic acids, stereochemistry plays a crucial role. These compounds can exist as enantiomers that may be resolved using chiral amines like (L)-leucinamide . The process typically involves:

  • Treating the racemic mixture with a chiral amine to form crystalline diastereomeric amine salts

  • Isolating the desired diastereomeric salt through selective crystallization

  • Converting the salt back to the free acid by treatment with an acid

This approach might be applicable to 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid if stereochemical purity is required for specific applications .

Applications and Uses

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid has several important applications across different fields of chemistry and pharmaceutical research.

Synthetic Building Block

The compound serves primarily as a versatile building block in organic synthesis. Its unique structure, featuring a strained cyclopropane ring and functional groups amenable to further modification, makes it valuable for constructing more complex molecules. The carboxylic acid functional group provides a reactive handle for various transformations, including:

  • Esterification and amide formation

  • Reduction to alcohols

  • Decarboxylation reactions

  • Coupling reactions with other functional groups

These transformations allow chemists to incorporate the 1-(3,4-dichlorophenyl)cyclopropyl moiety into larger molecular architectures.

Pharmaceutical Applications

Cyclopropanecarboxylic acids and their derivatives have been explored for various therapeutic applications based on their structural properties. While specific pharmacological data for 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid is limited in the available literature, related compounds have demonstrated potential in several areas:

  • Central nervous system agents

  • Anti-inflammatory compounds

  • Antimicrobial agents

  • Enzyme inhibitors

The rigid cyclopropane ring provides conformational constraints that can enhance binding specificity to biological targets, while the 3,4-dichlorophenyl group contributes to lipophilicity and potential interactions with hydrophobic binding pockets in proteins.

Agrochemical Research

The structural features of 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid also make it relevant for exploration in agrochemical development, particularly as precursors to:

  • Herbicides

  • Fungicides

  • Insecticides

  • Plant growth regulators

The halogenated aromatic ring is a common structural motif in many commercially successful agrochemicals, contributing to stability, bioavailability, and target interaction.

SupplierQuantityPurity (%)Approximate Price (USD)
BLD Pharmatech Co., Limited100 mg98$10
BLD Pharmatech Co., Limited250 mg98$12
BLD Pharmatech Co., Limited1 g98$47
BLD Pharmatech Co., Limited5 g98$175

Suppliers typically offer the compound with a minimum purity of 98%, suitable for most research applications .

Related Compounds and Structural Analogs

Understanding the relationship between 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid and structurally similar compounds provides valuable context for its properties and applications.

Structural Variations

Several structural analogs of 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid exist, including:

  • 1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid (CAS: 437650-06-1) - Features a five-membered ring instead of the three-membered cyclopropane ring

  • 2,2-Dichloro-3-(substituted phenyl)cyclopropanecarboxylic acids - Contain additional chlorine atoms on the cyclopropane ring itself

  • Derivatives with different halogen substitution patterns on the aromatic ring

  • Esters and amides derived from the carboxylic acid functional group

These variations can significantly affect the physicochemical properties and biological activities of the compounds .

Structure-Activity Relationships

For compounds in this class, several structural features contribute to their chemical reactivity and potential biological activity:

These structure-activity relationships guide the design of new compounds with optimized properties for specific applications .

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